
Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-] is a chemical compound with the molecular formula C₁₃H₂₄Si₂. It is also known as 1,6-Heptadiyne-1,7-diylbis(trimethylsilane). This compound is characterized by the presence of two trimethylsilyl groups attached to a heptadiyne backbone, which consists of a seven-carbon chain with two triple bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-] typically involves the reaction of heptadiyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-] depends on the specific reaction it undergoes. In general, the trimethylsilyl groups provide steric protection and influence the reactivity of the heptadiyne backbone. The compound can interact with various molecular targets through its triple bonds, leading to the formation of new chemical bonds and products.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Heptadiyne: Lacks the trimethylsilyl groups, making it more reactive.
Trimethylsilylacetylene: Contains only one trimethylsilyl group and a single triple bond.
Bis(trimethylsilyl)acetylene: Similar structure but with a shorter carbon chain.
Uniqueness
Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-] is unique due to the presence of two trimethylsilyl groups and a heptadiyne backbone. This combination provides a balance of stability and reactivity, making it a valuable compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C13H24Si2 |
|---|---|
Peso molecular |
236.50 g/mol |
Nombre IUPAC |
trimethyl(7-trimethylsilylhepta-1,6-diynyl)silane |
InChI |
InChI=1S/C13H24Si2/c1-14(2,3)12-10-8-7-9-11-13-15(4,5)6/h7-9H2,1-6H3 |
Clave InChI |
JKTAJWQGGNQYMJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CCCCC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11713099.png)
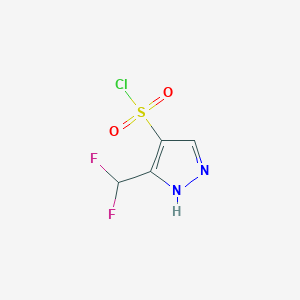
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B11713111.png)

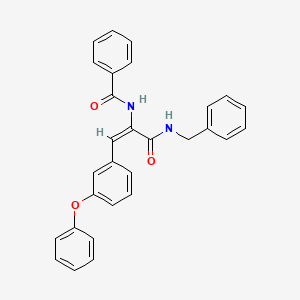
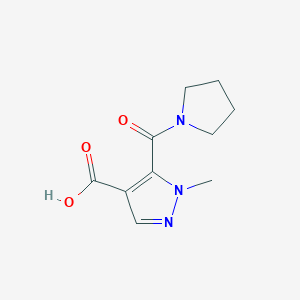
![2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B11713131.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11713135.png)
![1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11713137.png)
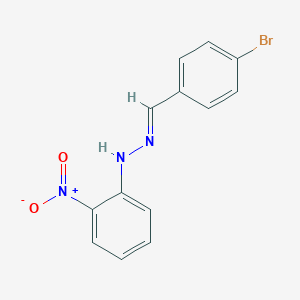
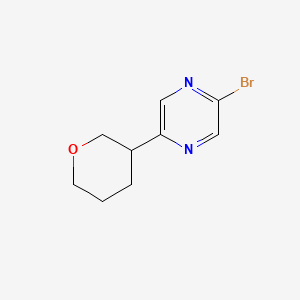
![3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B11713156.png)

![(5E)-3-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11713188.png)
